![molecular formula C10H30Br4N4S2 B030269 ビス[2-(3-アミノプロピルアミノ)エチル]ジスルフィド テトラヒドロブロミド CAS No. 127565-72-4](/img/structure/B30269.png)
ビス[2-(3-アミノプロピルアミノ)エチル]ジスルフィド テトラヒドロブロミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide is a chemical compound with the molecular formula C10H30Br4N4S2 and a molecular weight of 590.12 g/mol . It is a metabolite of Amifostine, a well-known cytoprotective agent used in chemotherapy and radiotherapy . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
科学的研究の応用
Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study the behavior of disulfide bonds and amino groups.
Biology: The compound is used in studies related to cellular protection mechanisms, particularly in the context of oxidative stress.
Medicine: Research involving this compound focuses on its potential cytoprotective effects, similar to its parent compound, Amifostine.
準備方法
The synthesis of Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide involves several steps. The primary synthetic route includes the reaction of 3-aminopropylamine with ethylene disulfide under controlled conditions to form the desired product . The reaction conditions typically involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .
化学反応の分析
Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can break the disulfide bond, leading to the formation of thiols.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.
作用機序
The mechanism of action of Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide involves its ability to interact with cellular thiols and protect cells from oxidative damage . The disulfide bond in the compound can be reduced to form thiols, which can then scavenge reactive oxygen species (ROS) and protect cellular components from oxidative stress . The molecular targets include various cellular proteins and enzymes that are susceptible to oxidative damage .
類似化合物との比較
Bis[2-(3-aminopropylamino)ethyl]disulfide Tetrahydrobromide is unique due to its specific structure and cytoprotective properties. Similar compounds include:
Amifostine: The parent compound, known for its cytoprotective effects in chemotherapy and radiotherapy.
Cysteamine: A compound with a similar thiol group that provides protection against oxidative stress.
特性
IUPAC Name |
N'-[2-[2-(3-aminopropylamino)ethyldisulfanyl]ethyl]propane-1,3-diamine;tetrahydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N4S2.4BrH/c11-3-1-5-13-7-9-15-16-10-8-14-6-2-4-12;;;;/h13-14H,1-12H2;4*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOYBMDGMOZITQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCSSCCNCCCN.Br.Br.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30Br4N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
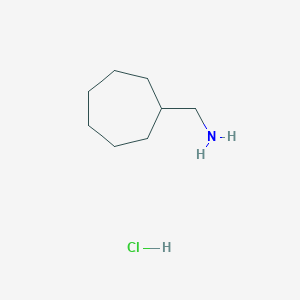
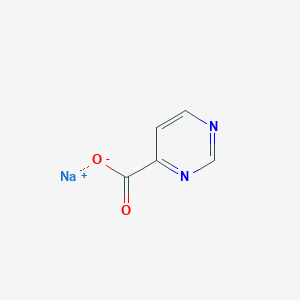
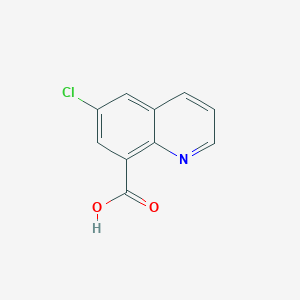
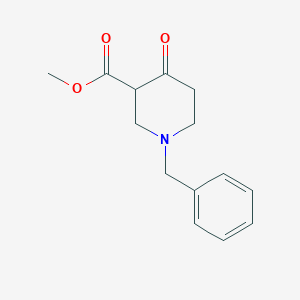
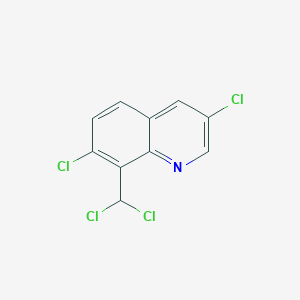
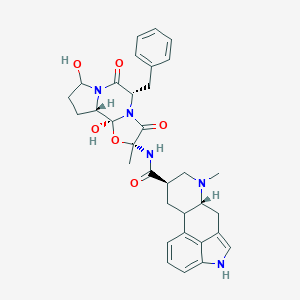
![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)
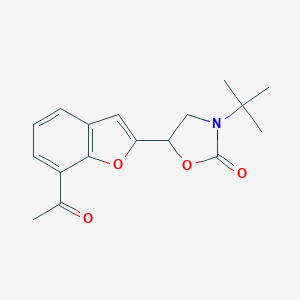
![ethyl 4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate](/img/structure/B30217.png)
![4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester](/img/structure/B30219.png)
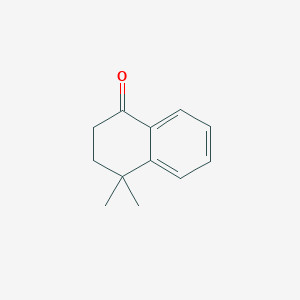
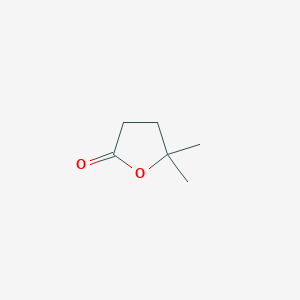
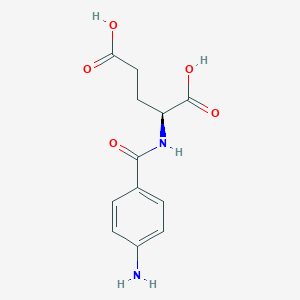
![4-[(Trifluoroacetyl)amino]benzoic acid](/img/structure/B30235.png)
